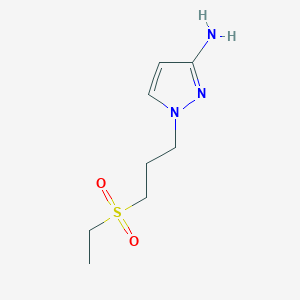

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylsulfonyl group attached to the propyl chain, which is connected to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine typically involves a multi-step process. One common method includes the following steps:

Preparation of the starting material: The synthesis begins with the preparation of 3-(ethylsulfonyl)propylamine, which can be obtained by reacting ethylsulfonyl chloride with propylamine under basic conditions.

Formation of the pyrazole ring: The next step involves the cyclization of the prepared 3-(ethylsulfonyl)propylamine with hydrazine hydrate and an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The ethylsulfonyl moiety (-SO₂C₂H₅) exhibits electrophilic character, enabling nucleophilic substitutions under specific conditions. For example:

-

Displacement by amines : The sulfonyl group can react with primary or secondary amines to form sulfonamide derivatives.

-

Hydrolysis : Under acidic or alkaline conditions, the ethylsulfonyl group may hydrolyze to yield sulfonic acid derivatives.

Example Reaction:

This compound+R-NH2→1-(3-(R-sulfamoyl)propyl)-1H-pyrazol-3-amine+C2H5OH

Amine-Functional Group Reactivity

The primary amine at the 3-position of the pyrazole ring participates in classical amine reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides:

Ar-COCl+H2N-(pyrazole)→Ar-C(O)-NH-(pyrazole)+HCl

This modification is critical in medicinal chemistry to enhance bioavailability or target specificity .

Schiff Base Formation

Condensation with aldehydes/ketones generates imine derivatives:

R-CHO+H2N-(pyrazole)→R-CH=N-(pyrazole)+H2O

These intermediates are valuable in synthesizing heterocyclic libraries .

Pyrazole Ring Modifications

The pyrazole core undergoes electrophilic aromatic substitution (EAS) at activated positions:

Reduction Reactions

The sulfonyl group can be reduced to thioether or amine derivatives using reagents like LiAlH₄ or NaBH₄:

-SO2C2H5LiAlH4-S-C2H5

This alters the compound’s polarity and potential biological interactions.

Pharmacophore-Driven Modifications

Structure-activity relationship (SAR) studies on analogous pyrazoles highlight key modifications:

Scientific Research Applications

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:

1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-3-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-5-amine: Similar structure but with the amine group at the 5-position of the pyrazole ring.

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine: Similar structure but with the amine group at the 4-position of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Biological Activity

1-(3-(Ethylsulfonyl)propyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with an ethylsulfonyl group attached to a propyl chain, which enhances its solubility and stability. This structural configuration is crucial for its biological activity as it allows for effective interaction with various biological targets.

The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors. The ethylsulfonyl group plays a significant role in modulating enzyme activity by:

- Inhibiting Enzyme Activity : The compound may bind to the active sites or allosteric sites of enzymes, thereby affecting cellular pathways.

- Enhancing Solubility : The presence of the ethylsulfonyl group improves the compound's solubility, facilitating better absorption and distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown effectiveness against various microbial strains.

- Anticancer Properties : Studies suggest that the compound may possess anticancer activities, potentially through the inhibition of tumor growth and proliferation .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for therapeutic applications.

- Anticancer Activity : In vitro tests showed that the compound inhibited cancer cell lines, with IC50 values comparable to established anticancer agents. The mechanism was linked to apoptosis induction in cancer cells.

- Inflammation Studies : Animal models treated with the compound showed reduced levels of inflammatory cytokines compared to control groups, suggesting potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar pyrazole derivatives is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazole | Bromine at 4-position | Antimicrobial |

| 1-Methylpyrazole | Methyl group at 1-position | Anti-inflammatory |

| Ethylsulfonylpyrazole | Sulfonyl group without chlorine | Antiviral |

This table illustrates how variations in substituents can influence biological activity, highlighting the potential advantages of the ethylsulfonyl group in enhancing pharmacological effects.

Properties

Molecular Formula |

C8H15N3O2S |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

1-(3-ethylsulfonylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H15N3O2S/c1-2-14(12,13)7-3-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10) |

InChI Key |

KMOGLJOTDZZJPD-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCN1C=CC(=N1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.